4-(2-Phenyl-1,3-thiazol-4-yl)piperidine
Description
4-(2-Phenyl-1,3-thiazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused to a 2-phenyl-substituted 1,3-thiazole moiety. This structure combines the conformational flexibility of piperidine with the aromatic and electronic properties of the thiazole ring, making it a scaffold of interest in medicinal chemistry. The compound has been explored in the context of kinase inhibition and antiproliferative agents, though specific biological targets require further elucidation .
Properties
Molecular Formula |
C14H16N2S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-phenyl-4-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C14H16N2S/c1-2-4-12(5-3-1)14-16-13(10-17-14)11-6-8-15-9-7-11/h1-5,10-11,15H,6-9H2 |
InChI Key |
LTZMSPRGVPOERT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of 4-(2-Phenyl-1,3-thiazol-4-yl)piperidine and Analogues
| Compound Name | Core Structure | Substituents/Modifications | Key Structural Differences |
|---|---|---|---|
| This compound | Piperidine + thiazole | Phenyl at C2 of thiazole; no linker | Direct attachment of thiazole to piperidine |
| MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine] | Piperidine + thiazole | Methyl at C2 of thiazole; ethynyl linker | Ethynyl spacer enhances rigidity |
| 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) | Thiazole + phenol | Amino at C2; methoxy-phenol substituent | Phenolic hydroxyl group introduces polarity |
| N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) | Thiazole + acetamide | Hydroxy-methoxyphenyl at C4; acetamide at C2 | Acetamide enhances hydrogen bonding |
Key Observations :
- Substituent Effects : The phenyl group at C2 of the thiazole in the target compound enhances lipophilicity compared to MTEP’s methyl group, which may influence blood-brain barrier penetration in CNS-targeted applications .
- Functional Groups : Compounds like 6a and 6b () introduce polar groups (e.g., hydroxyl, acetamide) that improve water solubility but may reduce membrane permeability .
Physicochemical Properties
- Metabolic Stability : Piperidine rings are prone to CYP450-mediated oxidation, whereas MTEP’s ethynyl linker may reduce metabolic degradation .
Q & A
Q. How to address batch-to-batch variability in biological activity data?
- Methodology : Standardize purification (e.g., recrystallization from ethanol/water) and validate via DSC for polymorph consistency. Use statistical tools (e.g., ANOVA) to correlate impurity profiles (HPLC) with bioactivity .
Notes
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